molecular formula C10H15NO3 B14745402 3-(1-Oxobut-2-enyl)-4-propan-2-yl-2-oxazolidinone

3-(1-Oxobut-2-enyl)-4-propan-2-yl-2-oxazolidinone

Cat. No.: B14745402
M. Wt: 197.23 g/mol
InChI Key: YZRHIMNEVFYTAJ-UHFFFAOYSA-N
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Description

3-(1-Oxobut-2-enyl)-4-propan-2-yl-2-oxazolidinone is a chemical compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound includes an oxazolidinone ring substituted with a 1-oxobut-2-enyl group and a propan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Oxobut-2-enyl)-4-propan-2-yl-2-oxazolidinone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of commercially available 4-bromo-1H-indole as a starting material. The synthetic route includes several steps such as Vilsmeier formylation, reduction, and protection of functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and selectivity of the desired product. The process may also include purification steps such as column chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(1-Oxobut-2-enyl)-4-propan-2-yl-2-oxazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted oxazolidinones.

Scientific Research Applications

3-(1-Oxobut-2-enyl)-4-propan-2-yl-2-oxazolidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Oxobut-2-enyl)-4-propan-2-yl-2-oxazolidinone involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin 6 (IL-6) . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Oxobut-2-enyl)-4-propan-2-yl-2-oxazolidinone is unique due to its specific oxazolidinone ring structure and the combination of substituents

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

3-but-2-enoyl-4-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H15NO3/c1-4-5-9(12)11-8(7(2)3)6-14-10(11)13/h4-5,7-8H,6H2,1-3H3

InChI Key

YZRHIMNEVFYTAJ-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)N1C(COC1=O)C(C)C

Origin of Product

United States

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